molecular formula C10H9NO2S B14593071 3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 61423-64-1

3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Katalognummer: B14593071
CAS-Nummer: 61423-64-1
Molekulargewicht: 207.25 g/mol
InChI-Schlüssel: OKHAZWGWNKDJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group, a methyl group, and a benzothiopyran ring system, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzothiopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxyimino-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different ring system.

    3-Hydroxyimino-11-deoxoglycyrrhetic acid: Another hydroxyimino derivative with distinct biological activities.

Uniqueness

3-(Hydroxyimino)-6-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one is unique due to its specific benzothiopyran ring system combined with the hydroxyimino and methyl groups

Eigenschaften

CAS-Nummer

61423-64-1

Molekularformel

C10H9NO2S

Molekulargewicht

207.25 g/mol

IUPAC-Name

3-hydroxyimino-6-methylthiochromen-4-one

InChI

InChI=1S/C10H9NO2S/c1-6-2-3-9-7(4-6)10(12)8(11-13)5-14-9/h2-4,13H,5H2,1H3

InChI-Schlüssel

OKHAZWGWNKDJOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)SCC(=NO)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.